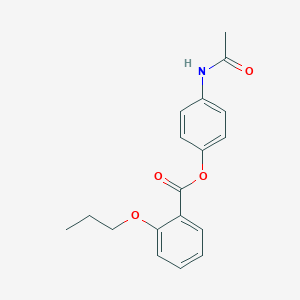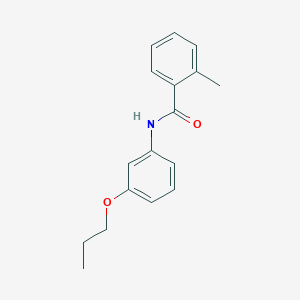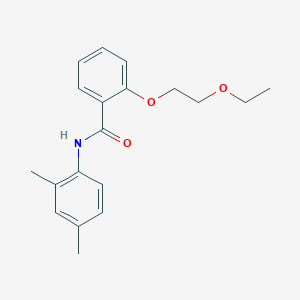
4-(Acetylamino)phenyl 2-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 2-propoxybenzoate, also known as APAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. APAP belongs to the class of organic compounds known as benzoic acid esters, and it is commonly used as a pharmaceutical intermediate in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. These enzymes play a crucial role in the production of inflammatory mediators such as prostaglandins and leukotrienes, and their inhibition by 4-(Acetylamino)phenyl 2-propoxybenzoate leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to reduce inflammation and pain, as well as exhibit antibacterial activity against various strains of bacteria. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(Acetylamino)phenyl 2-propoxybenzoate is its ease of synthesis and purification, which makes it a readily available compound for use in laboratory experiments. Additionally, 4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of 4-(Acetylamino)phenyl 2-propoxybenzoate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(Acetylamino)phenyl 2-propoxybenzoate. One potential area of research is the development of new drugs based on the structure of 4-(Acetylamino)phenyl 2-propoxybenzoate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Acetylamino)phenyl 2-propoxybenzoate and its potential applications in the treatment of various oxidative stress-related diseases. Finally, more research is needed to fully understand the potential toxicity of 4-(Acetylamino)phenyl 2-propoxybenzoate and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 2-propoxybenzoate is typically achieved through the reaction of 4-aminophenol with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(Acetylamino)phenyl 2-propoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most notable areas of research involves the development of new drugs for the treatment of various diseases such as cancer, inflammation, and bacterial infections. 4-(Acetylamino)phenyl 2-propoxybenzoate has been shown to exhibit potent anti-inflammatory and antibacterial properties, making it a promising candidate for drug development.
Propriétés
Nom du produit |
4-(Acetylamino)phenyl 2-propoxybenzoate |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2-propoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-12-22-17-7-5-4-6-16(17)18(21)23-15-10-8-14(9-11-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
Clé InChI |
XQEZKKKJKKIQRO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)


![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
